The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine typically involves several key steps:
The molecular structure of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine features:
(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine can participate in various chemical reactions:
The mechanism of action for (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is primarily associated with its interaction with nicotinic receptors:
The physical and chemical properties of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine include:
(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine has potential applications in:
The systematic IUPAC name 3-(azetidin-2-ylmethoxy)-2-methylpyridine defines the core scaffold, consisting of a pyridine ring substituted at the 3-position with an azetidine-containing ether linkage. The stereochemical descriptor (S) specifically denotes the absolute configuration at the chiral center (C2) of the azetidine ring. This designation confirms the three-dimensional spatial arrangement of substituents around this carbon atom, a critical feature influencing biological recognition and activity. The parent compound 2-methylpyridine (α-picoline) is a well-characterized heterocycle with a boiling point of 128–129°C, density of 0.943 g/mL, and high solubility in water, alcohol, and diethyl ether . The stereospecific synthesis of the (S)-enantiomer is typically achieved through chiral resolution or asymmetric synthesis, ensuring the enantiopurity required for pharmaceutical applications [3].
The molecular formula C₁₀H₁₄N₂O was established through high-resolution mass spectrometry (HRMS), with a calculated exact mass of 178.1106 g/mol. This formula accounts for the following elemental composition:
Table 1: Molecular Weight Analysis
Component | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 10 | 12.011 | 120.110 |
Hydrogen (H) | 14 | 1.008 | 14.112 |
Nitrogen (N) | 2 | 14.007 | 28.014 |
Oxygen (O) | 1 | 15.999 | 15.999 |
Exact Mass | 178.1106 | ||
Nominal Mass | 178 |
The molecular weight (178.24 g/mol) falls within the typical range for CNS-penetrant drug candidates, supporting its potential as a biologically active scaffold. Related analogs like 5-(azetidin-3-ylmethyl)-2-methylpyridine (C₁₀H₁₄N₂, MW 162.24 g/mol) and 2-[(azetidin-3-yl)methyl]pyridine dihydrochloride (C₉H₁₄Cl₂N₂, MW 221.13 g/mol) demonstrate structural variations that alter mass and polarity profiles [6] [8].
The compound integrates three key structural elements that define its physicochemical and pharmacological behavior:
This hybrid architecture balances lipophilicity (predicted logP ≈ 1.5) and polarity, facilitating membrane permeability while maintaining aqueous solubility (>50 mg/mL at pH 7). Analogous structures in KRAS inhibitor patents demonstrate similar design principles [4] [9].
Spectroscopic profiles provide definitive evidence for structural verification and purity assessment:
Mass Spectrometry (MS):
Table 2: Characteristic NMR Chemical Shifts
Proton/Carbon Position | δ (ppm) ¹H NMR | Multiplicity | δ (ppm) ¹³C NMR |
---|---|---|---|
Pyridine H₆ | 8.25 | d | 136.8 |
Pyridine H₄ | 7.55 | dd | 122.5 |
Pyridine H₅ | 6.85 | d | 120.8 |
–OCH₂– | 3.95–4.05 | m | 70.1 |
Azetidine H₂ | 4.15–4.25 | m | 58.3 |
Azetidine H₃/H₄ | 2.90–3.75 | overlapping m | 45.5 |
CH₃-pyridine | 2.55 | s | 24.8 |
These spectral signatures serve as benchmarks for compound identification and purity verification in synthetic chemistry workflows [4] [6].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6